molecular formula C16H21BN2O4 B13664632 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13664632
M. Wt: 316.2 g/mol
InChI Key: WHFGOQMBWYCHQC-UHFFFAOYSA-N
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Description

Developmental Timeline in Boron-Containing Heterocycles

The incorporation of boron into heterocyclic frameworks has evolved significantly since the mid-20th century. Early work on boron heterocycles, such as Ashe’s synthesis of 1-phenylborabenzene in the 1970s, demonstrated boron’s ability to stabilize aromatic systems through electron-deficient bonding. These foundational studies laid the groundwork for exploring boron’s versatility in medicinal and materials chemistry.

A pivotal advancement occurred in 2012 with the discovery that 2-formylphenylboronic acids form stable imines in aqueous environments, enabling their use in bioconjugation and DNA-encoded library (DEL) synthesis. This reactivity was later extended to alkyl hydrazines, which undergo cyclization to form boron-containing pyridazine heterocycles (BPyr ). The irreversible nature of BPyr formation and boron’s capacity for reversible covalent interactions with biological targets spurred interest in boron-enriched scaffolds for drug discovery.

The development of pinacol boronate esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, further expanded boron’s utility. These esters, first popularized through the Suzuki-Miyaura coupling reaction, became critical for introducing boron into complex molecules while enhancing stability and solubility. The compound ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate exemplifies this trend, combining a boronate ester with a nitrogen-rich bicyclic core for potential applications in targeted therapeutics.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound adheres to systematic conventions for heterocyclic boron compounds:

  • Core Structure : The parent heterocycle is pyrazolo[1,5-a]pyridine, a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–8). The fusion follows the [1,5-a] orientation, indicating connectivity between pyrazole N1 and pyridine C5.
  • Substituents :
    • A boronate ester group at position 5: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    • An ethyl carboxylate group at position 3.
  • Numbering : Positions on the pyrazolo[1,5-a]pyridine core are assigned such that the pyrazole nitrogen is N1, and the pyridine nitrogen is N4. The boronate ester at C5 and carboxylate at C3 follow this numbering.
Property Value Source
Molecular Formula C₁₆H₂₁BN₂O₄
CAS Registry Number 2766124-19-8
Molecular Weight 316.16 g/mol
SMILES Notation O=C(OCC)C₁=C(N(N=C₁)C=C₂)C=C₂B(OC(C)₃C)OC₃(C)C

Position Within Pyrazolo[1,5-a]Pyridine Derivative Taxonomy

Pyrazolo[1,5-a]pyridine derivatives are classified based on substitution patterns and functional groups. This compound occupies a unique niche due to its dual functionality:

  • Boronate Esters : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and enables cross-coupling reactions, a feature leveraged in synthesizing bioconjugates and DELs.
  • Carboxylate Moieties : The ethyl ester at position 3 improves solubility and serves as a handle for further derivatization.

Compared to simpler pyrazolo[1,5-a]pyridines, this compound’s boronate group aligns with modern trends in medicinal chemistry, where boron’s reversible covalent binding is exploited for protease inhibition and antibacterial activity. Analogous structures, such as 1H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester, highlight the scaffold’s adaptability for Suzuki-Miyaura reactions and target-directed synthesis.

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-18-19-8-7-11(9-13(12)19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

WHFGOQMBWYCHQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate generally follows these key steps:

  • Construction of the pyrazolo[1,5-a]pyridine ring system.
  • Introduction of the ethyl carboxylate group at the 3-position.
  • Functionalization at the 5-position with a boronate ester group, typically via palladium-catalyzed cross-coupling.

Preparation of the Pyrazolo[1,5-a]pyridine Core and Carboxylate Group

One documented route starts from 5-amino-1H-pyrazole, which is condensed with ethyl 3-ethoxyacrylate under basic conditions to form the pyrazolo[1,5-a]pyridine ethyl ester intermediate. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide with a base like cesium carbonate, heating at around 110 °C for several hours. The product is isolated by removal of solvent and purification by silica gel chromatography, yielding the ethyl ester of the pyrazolo[1,5-a]pyridine-3-carboxylate core in moderate yields (~48%).

Chlorination at the 5-Position

The ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is then chlorinated at the 5-position using phosphoryl chloride (POCl3) at elevated temperatures (around 120 °C) under inert atmosphere. This introduces a chlorine substituent at the 5-position, yielding 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate in good yield (~80%).

Installation of the Boronate Ester via Suzuki–Miyaura Cross-Coupling

The 5-chloro derivative is then subjected to Suzuki–Miyaura cross-coupling with bis(pinacolato)diboron or related boron reagents to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. This reaction typically uses a palladium catalyst such as Pd(dppf)Cl2, a base like potassium acetate or potassium phosphate, and is performed in solvents such as dioxane or dimethylformamide at elevated temperatures (80–100 °C). This step yields the target compound, this compound, in yields ranging from 60% to over 90% depending on conditions.

Alternative Synthesis from Halogenated Precursors

Another approach involves starting from 3-iodopyrazolo[1,5-a]pyridine and reacting it with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis to form the boronate ester directly with high yield (~97%). This method bypasses the chlorination step and can be more efficient if the iodinated precursor is available.

Summary of Key Reaction Conditions and Yields

Step Reactants/Conditions Yield (%) Notes
Pyrazolo[1,5-a]pyridine ethyl ester formation 5-amino-1H-pyrazole + ethyl 3-ethoxyacrylate, Cs2CO3, DMF, 110 °C, 4 h ~48 Purification by silica gel chromatography
Chlorination at 5-position POCl3, 120 °C, inert atmosphere ~80 Gives 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Suzuki–Miyaura coupling 5-chloro derivative + bis(pinacolato)diboron, Pd catalyst, base, dioxane, 80–100 °C 60–90+ Installation of boronate ester
Alternative direct borylation 3-iodopyrazolo[1,5-a]pyridine + 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd catalyst ~97 High yield, avoids chlorination step

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can yield a variety of coupled products depending on the reactants involved .

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects is primarily through its ability to participate in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Key Observations :

  • Boronate vs. Halogen/Hydroxyl : The boronate group in the target compound enables cross-coupling reactions, unlike dichloro or dihydroxy analogues, which are more suited for electrophilic substitution or chelation .
  • Ester Variations : Methyl esters (e.g., ) exhibit higher lipophilicity (LogP ~1.39 for dichloro analogue ) compared to ethyl esters, influencing bioavailability.
  • Heterocyclic Additions : Isoxazole or pyridyl substitutions (e.g., ) enhance biological activity by introducing hydrogen-bonding or π-π stacking interactions.

Suzuki-Miyaura Cross-Coupling

The boronate ester in the target compound facilitates Pd-catalyzed cross-coupling with aryl/heteroaryl halides. For example:

  • Coupling with 2-methyl-5-(4,4,5,5-TMDB)pyridine yielded a PDE2 inhibitor precursor in 63% yield .
  • Reaction with 1-(difluoromethyl)-4-TMDB-1H-pyrazole achieved 77% yield under basic silica gel purification .

In contrast, dichloro analogues (e.g., ) require harsh conditions for nucleophilic substitution, while dihydroxy derivatives (e.g., ) are prone to oxidation, limiting their synthetic versatility.

Ester Hydrolysis and Functionalization

The ethyl ester in the target compound can be hydrolyzed to carboxylic acids for further derivatization, a strategy used in prodrug design . Methyl esters (e.g., ) hydrolyze slower due to steric hindrance, offering tunable release kinetics.

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological properties. The inclusion of a dioxaborolane moiety enhances its reactivity and potential for biological interactions. The molecular formula is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2}, with a molecular weight of approximately 222.092 g/mol.

PropertyValue
CAS Number1007110-53-3
Molecular FormulaC11H19BN2O2
Molecular Weight222.092 g/mol
Purity98%

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit various mechanisms of action. They often act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives can inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives possess significant antimicrobial properties. For example, a related compound was found to be effective against Mycobacterium tuberculosis with promising IC50 values . The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

Antitumor Activity

This compound has shown potential in preclinical models for treating various cancers. In vitro assays revealed that it inhibits cell growth in several cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

  • Inhibition of PI3K : A study evaluated the compound's effectiveness as a PI3K inhibitor in cancer models. It exhibited an IC50 value of 0.47 µM against the PI3Kδ isoform, indicating strong inhibitory action .
  • Antimicrobial Testing : Another study assessed the compound's efficacy against drug-resistant strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Q & A

Q. Table 1: Representative Reaction Conditions

StepCatalyst/ReagentSolventYield (%)Reference
Core CyclizationKHSO₄THF89
Suzuki CouplingPd/C-ethylenediamineMeOH63
Boronate InstallationPd(dppf)Cl₂Dioxane75–85

How is the structure of this compound confirmed in synthetic chemistry?

Answer:
Structural confirmation relies on multi-modal characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 343.15 for C₁₇H₂₁BN₂O₄) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., B-O bond distances ~1.36 Å in the dioxaborolane group) .

What strategies are employed to optimize the yield and purity of the compound during its synthesis?

Answer:
Critical optimization parameters include:

  • Catalyst Selection : Pd/C-ethylenediamine improves coupling efficiency vs. traditional Pd(PPh₃)₄ .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) enhance cyclization, while methanol stabilizes intermediates .
  • Temperature Control : Lower temperatures (RT to 60°C) reduce side reactions during boronate installation .
  • Purification : Column chromatography (silica/basic alumina) or recrystallization (hexane/ethyl acetate) removes impurities .

Key Consideration : Trace oxygen or moisture degrades boronate esters; thus, inert atmospheres (N₂/Ar) are essential .

How can researchers evaluate the kinase inhibitory activity of this compound, and what methodological approaches are used to assess its mechanism of action?

Answer:
Kinase Inhibition Assays :

In Vitro Enzymatic Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, ALK) using ATP-competitive assays .

Cellular Profiling : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays .

Structural Analysis : Co-crystallization with kinases (e.g., PDB deposition) identifies binding interactions (e.g., hydrogen bonds with hinge regions) .

Q. Mechanistic Insights :

  • SAR Studies : Modifying the pyrazolo[1,5-a]pyridine scaffold (e.g., ester → amide substitution) enhances selectivity .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide derivative design .

How do researchers address contradictions in reported biological activities or synthetic yields of this compound across different studies?

Answer:
Contradictions often arise from:

  • Reaction Conditions : Varying Pd catalyst loadings (0.5–5 mol%) or solvent purity alter yields .
  • Kinase Isoform Specificity : Differences in kinase expression levels across cell lines affect IC₅₀ values .
  • Analytical Variability : Purity thresholds (e.g., 95% vs. 98%) impact biological reproducibility .

Q. Resolution Strategies :

  • Standardized Protocols : Adopt uniform conditions (e.g., 1 mol% Pd catalyst in degassed THF) .
  • Orthogonal Validation : Confirm bioactivity with independent assays (e.g., Western blotting for phosphorylated kinases) .

What are the key chemical reactions that this compound undergoes, particularly in medicinal chemistry applications?

Answer:

  • Suzuki-Miyaura Coupling : Forms biaryl systems for drug candidates (e.g., kinase inhibitors) .
  • Ester Hydrolysis : Converts the ethyl ester to a carboxylic acid for prodrug activation .
  • Boronate Transesterification : Swaps pinacol boronate for diols (e.g., PEG-linked groups) to improve solubility .

Example : Coupling with 5-bromo-2-methoxypyridine yields a potent kinase inhibitor (IC₅₀ = 12 nM) .

How can researchers design derivatives of this compound to enhance its pharmacological properties?

Answer:
Derivatization Strategies :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost kinase binding .
  • Side Chain Engineering : Replace the ethyl ester with bioisosteres (e.g., amides) for metabolic stability .
  • Boronate Masking : Use prodrug strategies (e.g., boronic acid esters) to enhance bioavailability .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivityReference
Ethyl → Methyl EsterReduced solubility
Pyridine → PyrimidineImproved kinase selectivity
Boronate → TrifluoroborateEnhanced stability in vivo

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